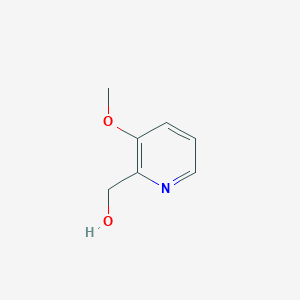
(3-Metoxi piridin-2-il)metanol
Descripción general
Descripción
“(3-Methoxypyridin-2-yl)methanol” or MMPM is a synthetic compound used in scientific experiments as a building block in various chemical reactions. It is a white to yellow powder or crystals . The chemical formula of MMPM is C8H9NO2, and its molecular weight is 151.16 g/mol.
Synthesis Analysis
MMPM can be synthesized through various methods. One method involves the reaction of 3-fluoropicolinaldehyde with sodium methoxide, followed by the addition of sodium borohydride . Another method involves the reaction of 3-hydroxy (2-hydroxymethyl)pyridine hydrochloride with potassium hydroxide in dimethylsulfoxide .Molecular Structure Analysis
The molecular structure of MMPM is represented by the InChI code: 1S/C7H9NO2/c1-10-7-3-2-4-8-6(7)5-9/h2-4,9H,5H2,1H3 . This indicates that the molecule consists of a pyridine ring with a methoxy group at the 3-position and a methanol group at the 2-position .Chemical Reactions Analysis
MMPM is used as a building block in various chemical reactions. For example, it can react with 1-adamantyl bromomethylketone in the presence of caesium carbonate to form a new compound .Physical And Chemical Properties Analysis
MMPM is a white to yellow powder or crystals . It has a molecular weight of 139.15 g/mol . It is soluble in water .Aplicaciones Científicas De Investigación
Intermediarios de Síntesis Orgánica
(3-Metoxi piridin-2-il)metanol: sirve como un intermedio versátil en la síntesis orgánica. Su estructura permite diversas transformaciones químicas, lo que lo hace valioso para la construcción de moléculas complejas. Por ejemplo, puede sufrir reacciones de sustitución nucleofílica para introducir diferentes grupos funcionales, lo que ayuda en la síntesis de diversos compuestos orgánicos .
Investigación Farmacéutica
Este compuesto se utiliza en la investigación farmacéutica para el desarrollo de nuevos fármacos. Su parte de piridina es un motivo estructural común en muchos fármacos, y las modificaciones en los grupos metoxi y metanol pueden conducir a moléculas potencialmente activas farmacológicamente. Es particularmente útil en las primeras etapas del descubrimiento de fármacos cuando se identifican y se optimizan nuevos compuestos líderes .
Ciencia de Materiales
En la ciencia de materiales, This compound puede emplearse para modificar las propiedades superficiales de los materiales. Al unir esta molécula a polímeros o recubrimientos, los investigadores pueden alterar la hidrofobicidad, la adhesión y otras características superficiales, lo cual es crucial para desarrollar materiales avanzados con propiedades específicas deseadas .
Catálisis
El compuesto encuentra aplicaciones en la catálisis, donde puede actuar como ligando para catalizadores metálicos. El anillo de piridina puede coordinarse con metales, lo que influye en la reactividad y la selectividad de los procesos catalíticos. Esto es particularmente relevante en el campo de la química verde, donde se buscan catalizadores eficientes y selectivos .
Investigación Agroquímica
This compound: también se explora en la investigación agroquímica. Los derivados de piridina a menudo son componentes clave en la síntesis de herbicidas y pesticidas. Los investigadores pueden modificar el compuesto para mejorar su actividad o reducir su impacto ambiental, contribuyendo al desarrollo de agroquímicos más seguros y efectivos .
Química Analítica
En la química analítica, este compuesto puede utilizarse como estándar o reactivo. Su estructura y propiedades bien definidas lo hacen adecuado para su uso en cromatografía y espectroscopia como compuesto de referencia, lo que ayuda a identificar y cuantificar otras sustancias en mezclas complejas .
Ciencia Ambiental
El destino ambiental de los derivados de piridina, incluido This compound, es objeto de estudio en la ciencia ambiental. Comprender sus vías de degradación y persistencia en el medio ambiente es esencial para evaluar su impacto y para el desarrollo de estrategias de remediación .
Bioquímica
Por último, en la bioquímica, se pueden estudiar las interacciones del compuesto con las moléculas biológicas. Puede servir como una sonda para comprender los sitios de unión y los mecanismos de interacción de enzimas y receptores, lo que es valioso para dilucidar vías biológicas y para el diseño de materiales biomiméticos .
Safety and Hazards
MMPM is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .
Mecanismo De Acción
Target of Action
The primary targets of (3-Methoxypyridin-2-yl)methanol are currently unknown. This compound is a synthetic compound used in scientific experiments as a building block in various chemical reactions
Mode of Action
The mode of action of (3-Methoxypyridin-2-yl)methanolIt’s known that this compound belongs to the class of pyridinylmethanols , which have been studied for their wide range of pharmacological and biochemical properties .
Biochemical Pathways
The specific biochemical pathways affected by (3-Methoxypyridin-2-yl)methanolAs a pyridinylmethanol, it may interact with various biochemical pathways, but further studies are required to elucidate these interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (3-Methoxypyridin-2-yl)methanolIt’s known that this compound has high gi absorption and is bbb permeant . These properties suggest that the compound could be well-absorbed in the gastrointestinal tract and could cross the blood-brain barrier, potentially affecting the central nervous system.
Result of Action
The molecular and cellular effects of (3-Methoxypyridin-2-yl)methanolAs a synthetic compound used in various chemical reactions, its effects would largely depend on the specific context of its use .
Propiedades
IUPAC Name |
(3-methoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-3-2-4-8-6(7)5-9/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXXAIGOEPIQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415946 | |
| Record name | (3-methoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51984-46-4 | |
| Record name | (3-methoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
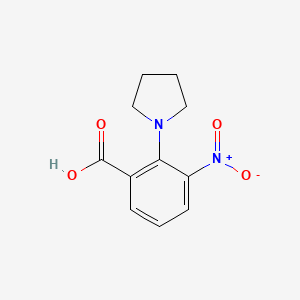
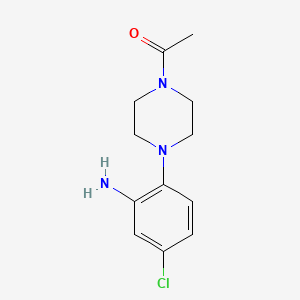
![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1336045.png)
![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1336058.png)
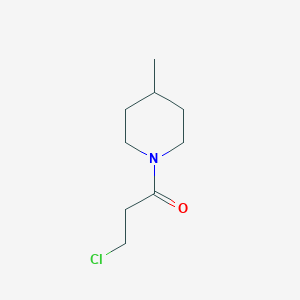



![2-(Furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1336074.png)
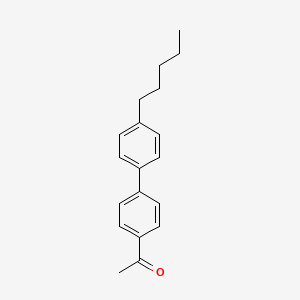
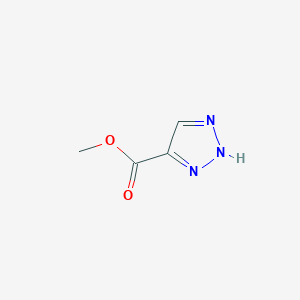
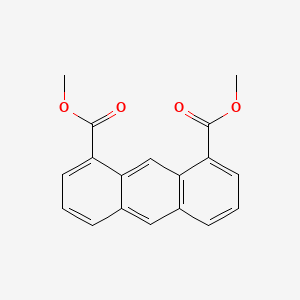
![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)
![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)
